

Application Note: Trioctadecyl Phosphite in High-Temperature Polymer Processing

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Compound of Interest

Compound Name: *Trioctadecyl phosphite*

CAS No.: 2082-80-6

Cat. No.: B1581276

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Subject: Optimization of Melt Stabilization and Color Retention in Polyolefins and Engineering Plastics
Chemical Identity: **Trioctadecyl Phosphite** (CAS: 2082-80-6) Synonyms: Tristearyl Phosphite (TSP), Phosphorous acid trioctadecyl ester.^{[2][3]}

Executive Summary

Trioctadecyl phosphite is a high-performance secondary antioxidant used primarily to stabilize polymers during the high-shear, high-temperature environment of melt processing (extrusion, injection molding). Unlike primary phenolic antioxidants that scavenge free radicals, **Trioctadecyl phosphite** functions as a hydroperoxide decomposer.^[1]

Its distinct advantage lies in its low melting point (~45–50°C) and long aliphatic chains (C18), which provide exceptional compatibility with polyolefins (PE, PP) and act as an internal lubricant, improving melt flow while preventing polymer degradation (chain scission or crosslinking).^[1]

Key Application Scope:

- Polyolefins (LLDPE, HDPE, PP): Prevention of "yellowing" and preservation of Melt Flow Index (MFI).[1]
- Medical Grade Plastics: Used in high-purity grades for syringes and packaging (requires specific FDA/USP compliance checks).[1]
- PVC & ABS: Co-stabilizer to improve color hold.[1]

Mechanism of Action

Trioctadecyl phosphite operates via a sacrificial reduction mechanism.[1] During high-temperature processing (200°C–260°C), polymers react with residual oxygen to form hydroperoxides (

).[1] If left unchecked, these hydroperoxides decompose into alkoxy (

) and hydroxy (

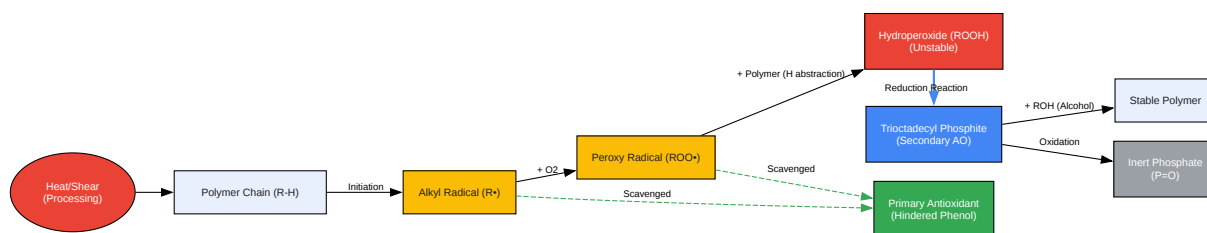
) radicals, triggering an autocatalytic degradation cycle.[1]

Trioctadecyl phosphite (

) reacts rapidly with these hydroperoxides to form stable alcohols and an inert phosphate ester, effectively stopping the cycle before chain scission occurs.[1]

Diagram 1: Synergistic Stabilization Pathway

The following diagram illustrates how **Trioctadecyl phosphite** (Secondary AO) works in tandem with Hindered Phenols (Primary AO) to maintain polymer integrity.



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Caption: The synergistic cycle where **Trioctadecyl phosphite** reduces unstable hydroperoxides into stable alcohols, preventing autocatalytic degradation.

Material Specifications & Handling

Property	Specification	Critical Note
Appearance	White waxy solid / Flakes	Low melting point requires cool storage to prevent clumping.[1]
Melting Point	45°C – 52°C	Melts early in the extruder feed zone.[1]
Phosphorus Content	~3.7%	Lower than aryl phosphites, requiring slightly higher loading.[1]
Solubility	Soluble in Toluene, Hexane	Insoluble in water; highly compatible with non-polar polymers.[1]
Acid Value	< 0.5 mg KOH/g	High acid value indicates hydrolysis (degradation) of the additive.[1]

Critical Handling: Hydrolytic Sensitivity

Like most phosphites, **Trioctadecyl phosphite** is prone to hydrolysis when exposed to humidity.[1]

Hydrolysis produces acidic species that corrode extruder screws and cause "black specks" in the final product.

- **Storage:** Store in a cool (<25°C), dry area. Open containers must be resealed immediately or stored with desiccants.[1]
- **Stabilizers:** Commercial grades often contain a small percentage (<1%) of amines (e.g., Triisopropanolamine) to buffer hydrolysis.[1] Verify if your grade is "hydrolysis resistant." [1]

Protocol: Formulation & Compounding

A. Dosage Recommendations

- **Polyolefins (Standard):** 500 – 1500 ppm (0.05% – 0.15%).[1]
- **High-Heat Applications:** Up to 2000 ppm, usually blended 1:1 or 1:2 with a primary phenolic antioxidant (e.g., AO-1010).[1]

B. Compounding Workflow (Twin Screw Extrusion)

Because **Trioctadecyl phosphite** melts at ~50°C, it becomes a liquid almost immediately upon entering the extruder.[1] This can cause screw slippage (lubrication effect) if not managed.[1]

Step-by-Step Protocol:

- **Pre-Blending:**
 - Tumble blend the phosphite with the polymer pellets or powder.[1]
 - **Tip:** If using pellets, add a small amount of binder oil (mineral oil) to adhere the phosphite powder to the pellets, ensuring uniform feeding.[1]
- **Feeder Setup:**

- Use a gravimetric feeder.[1] Ensure the feeder hopper is isolated from moisture (nitrogen blanket recommended for long runs).[1]
- Cooling: If the ambient plant temp is $>35^{\circ}\text{C}$, the additive may become tacky.[1] Keep the hopper cool.
- Extrusion Profile:
 - Zone 1 (Feed): Keep relatively cool (180°C) to prevent premature volatilization.[1]
 - Zone 2-4 (Compression/Metering): Ramp to processing temp (200°C – 240°C).
 - Vacuum Venting: Essential in Zone 4 to remove any moisture or volatiles.[1]
- Slippage Check:
 - Monitor Torque and Output Rate. A sudden drop in torque with unstable output indicates the phosphite is lubricating the screw too much.[1]
 - Correction: Lower the phosphite loading or increase the barrel temperature in Zone 1 slightly to ensure polymer tack.

Protocol: High-Temperature Stability Testing

To validate the efficacy of **Trioctadecyl phosphite**, perform the following "Multiple Pass Extrusion" test. This simulates recycling and extreme processing conditions.[1]

Experimental Setup

- Equipment: Single or Twin Screw Extruder.
- Material: Polypropylene (PP) homopolymer + 1000 ppm **Trioctadecyl Phosphite** + 500 ppm Phenolic AO.[1]
- Control: PP + 500 ppm Phenolic AO (No Phosphite).

Workflow:

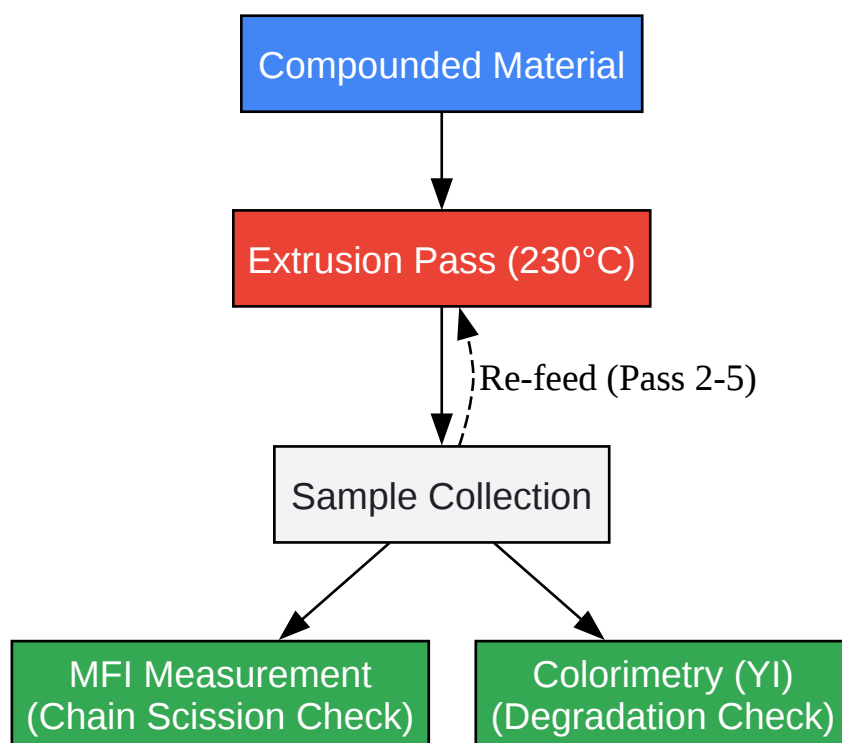
- Pass 0: Extrude virgin compound at 230°C . Collect pellets.

- Pass 1-5: Re-extrude the pellets from the previous pass 5 consecutive times.
- Sampling: Collect samples after Pass 1, 3, and 5.

Analysis Metrics:

Test	Method	Success Criteria (vs Control)
Melt Flow Index (MFI)	ASTM D1238	Retention: The MFI should not increase significantly. (Increase = Chain Scission).[1] Control will show rapid MFI spike.[1]
Yellowness Index (YI)	ASTM E313	Color Hold: YI should remain < 5.0 after 5 passes.[1] Control will yellow significantly (YI > 10).[1]
OIT (Oxidation Induction Time)	ASTM D3895	Time: > 20 mins at 200°C. Measures remaining active antioxidant.[1]

Diagram 2: Stability Testing Logic



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Caption: Workflow for Multiple Pass Extrusion testing to validate thermal stability.

Troubleshooting & FAQ

Q: I see white powder blooming on the surface of my parts after storage.

- Cause: **Trioctadecyl phosphite** has long fatty chains.[1] If overdosed (>2000 ppm) or used in a highly crystalline polymer, it may migrate to the surface.[1]
- Solution: Reduce dosage or switch to a higher molecular weight aryl phosphite (e.g., Irgafos 168) if blooming persists, though TLP usually blooms less than low-MW species.[1]

Q: The additive is clogging the feeder.

- Cause: Ambient heat is melting the wax.[1]
- Solution: Use a cooling jacket on the feeder throat or switch to a "masterbatch" form (concentrate pellets) instead of pure powder.

Q: Can this be used for PEEK or Polysulfone processing (>300°C)?

- No. **Trioctadecyl phosphite** is an alkyl phosphite.[1] It is less thermally stable than aryl phosphites.[1] It will degrade/volatilize at >280°C. Use strictly for Polyolefins, PVC, and ABS (temps < 260°C).[1]

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